molecular formula C21H14N2O3 B11966998 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11966998
M. Wt: 342.3 g/mol
InChI Key: CJKODBKJMPOTCI-UHFFFAOYSA-N
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Description

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzofuran moiety linked to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of dibenzofuran derivatives with isoindole precursors under specific conditions. One common method involves the use of dibenzofuran-3-ylamine, which reacts with isoindole-1,3-dione in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the dibenzofuran ring .

Scientific Research Applications

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran derivatives: Compounds with similar structures but different functional groups.

    Isoindole derivatives: Compounds with variations in the isoindole moiety.

Uniqueness

2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of dibenzofuran and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H13N3O5C_{21}H_{13}N_{3}O_{5} with a molecular weight of approximately 387.34 g/mol. The structure includes an isoindole core and a dibenzo[b,d]furan moiety, which are known to influence its biological properties.

1. Enzymatic Interactions

Molecular docking studies have indicated that this compound interacts favorably with cyclooxygenase (COX) enzymes. Key interactions include:

  • Hydrogen Bonding : The compound forms hydrogen bonds with specific amino acid residues in the active sites of COX enzymes.
  • π-π Stacking : The aromatic residues in the enzyme's active site engage in π-π stacking interactions with the dibenzo[b,d]furan moiety of the compound.

These interactions suggest that structural modifications could enhance its inhibitory potency against COX enzymes, which are critical targets for anti-inflammatory drugs.

2. Antitumor Activity

Preliminary studies have shown that derivatives of dibenzo[b,d]furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated:

  • IC50 Values : The IC50 values for certain derivatives ranged from 93.7 µM to 322.8 µM against cancer cell lines such as HeLa and U87, indicating varying degrees of cytotoxicity .

The observed selectivity towards cancer cells over normal cells suggests potential for targeted cancer therapies.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several dibenzo[b,d]furan derivatives on normal (EUFA30) and cancerous (HeLa) cell lines over a 24-hour period. The results indicated:

CompoundIC50 (µM)Normal Cell IC50Cancer Cell IC50
Compound A93.7 ± 5.2>30097.1 ± 13.2
Compound B322.8 ± 10.5>300150 ± 20

The data suggest that these compounds can induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that modifications to the dibenzo[b,d]furan structure could enhance binding affinity to COX enzymes, providing insights into how structural changes can lead to improved pharmacological profiles.

Properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O3/c24-20-16-6-1-2-7-17(16)21(25)23(20)12-22-13-9-10-15-14-5-3-4-8-18(14)26-19(15)11-13/h1-11,22H,12H2

InChI Key

CJKODBKJMPOTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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